molecular formula C10H16ClNO2 B15365635 (1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Cat. No.: B15365635
M. Wt: 217.69 g/mol
InChI Key: PBLUKJJZYDTALO-KNPPEGTOSA-N
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Description

(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H16ClNO2. It is a derivative of bicyclobutane and contains an amine group, an ester group, and a chlorine atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction typically takes place in an aqueous solution under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and other equipment to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under specific conditions, such as controlled temperature and pressure, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the compound. These products are used in various applications, including the synthesis of other chemical compounds and the development of new materials.

Scientific Research Applications

(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride: has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it is used as a reagent in biochemical assays and studies of enzyme activity. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the activation or inhibition of biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride: can be compared with other similar compounds, such as ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate and ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride . These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of This compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can influence its chemical and biological properties.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

ethyl (1R,2R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9?;/m0./s1

InChI Key

PBLUKJJZYDTALO-KNPPEGTOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](C1N)C=C2.Cl

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2.Cl

Origin of Product

United States

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